

An In-depth Technical Guide to the Half-life Determination of Antimony-124

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

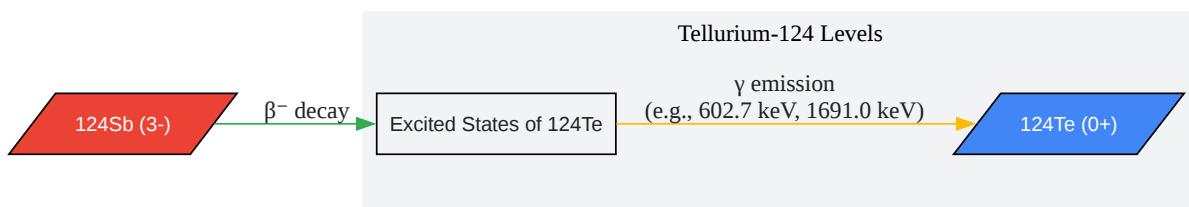
Compound Name: Antimony-124

Cat. No.: B086526

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental determination of the half-life of **Antimony-124** (^{124}Sb). The document details the nuclear properties of ^{124}Sb , summarizes experimentally determined half-life values from various studies, and presents detailed protocols for the primary measurement techniques. The accurate determination of the half-life of radionuclides is crucial for applications in nuclear medicine, physics, and materials science, ensuring precise dosimetry, accurate calibration of instruments, and reliable experimental data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)


Introduction to Antimony-124

Antimony-124 is a radioisotope of the element antimony, which is a metalloid with various industrial applications, including in alloys to increase hardness, in flame retardants, and in the semiconductor industry.[\[6\]](#)[\[7\]](#) The radioisotope ^{124}Sb is produced artificially, for instance, through the neutron activation of stable Antimony-123 (^{123}Sb) in a nuclear reactor or via the $^{124}\text{Sn}(\text{p},\text{n})^{124}\text{Sb}$ reaction in a cyclotron.[\[6\]](#)[\[8\]](#) ^{124}Sb is of particular interest as a gamma-ray source and as a tracer in various scientific studies.[\[9\]](#) It decays via beta-minus (β^-) emission to excited states of Tellurium-124 (^{124}Te), which subsequently de-excite by emitting gamma rays.[\[10\]](#)[\[11\]](#)

Nuclear Decay Properties of Antimony-124

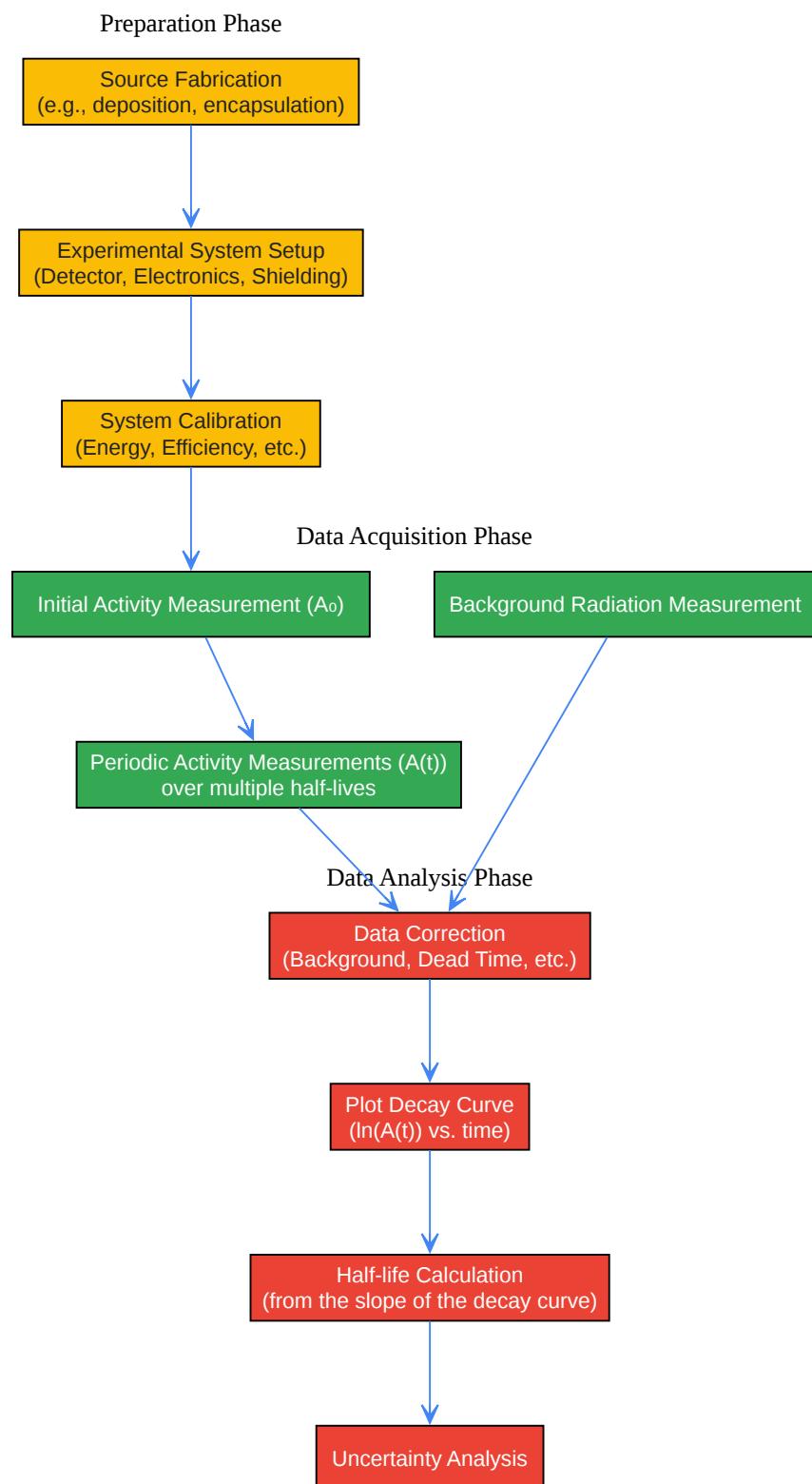
Antimony-124 decays with a complex scheme, involving the emission of multiple beta particles and gamma rays with varying energies and intensities. The decay process exclusively proceeds through β^- emission, leading to the formation of stable ^{124}Te .^{[9][12]} The most prominent gamma rays have energies of 602.7 keV and 1691.0 keV.^[8] A precise understanding of this decay scheme is fundamental for the accurate measurement of its half-life, as different experimental techniques may focus on specific emissions.

Below is a simplified decay scheme for **Antimony-124**, illustrating the primary decay path to Tellurium-124.

[Click to download full resolution via product page](#)

Caption: Simplified decay scheme of **Antimony-124**.

Quantitative Data on the Half-life of Antimony-124


The half-life of **Antimony-124** has been determined by numerous laboratories using a variety of techniques. The table below summarizes a selection of these measurements, highlighting the technique employed, the reported half-life, and the associated uncertainty.

Half-life (days)	Uncertainty (days)	Measurement Method	Reference
60.212	0.011	Ionisation Chamber	ResearchGate[8]
60.11	0.07	4 π β - γ Coincidence Extrapolation	PubMed[8]
60.20	0.03	Calorimetry	OSTI.GOV
~60	Not specified	Magnetic Lens Electron Spectrometer	Disintegration of antimony-124[8]
60.20	0.03	Not specified	ChemLin[9][12]
60.20	Not specified	Not specified	Plexus-NSD[13]
60.2	Not specified	Not specified	MIRDSoft

Experimental Protocols for Half-life Determination

The determination of a radionuclide's half-life requires precise and repeatable measurements of its activity over a period comparable to or longer than its half-life. For ^{124}Sb , with a half-life of approximately 60 days, this necessitates a well-controlled experimental setup and stable instrumentation over several months. The primary methods employed are Gamma-Ray Spectroscopy, 4 π β - γ Coincidence Counting, and Calorimetry.

Below is a generalized workflow for the experimental determination of a radionuclide's half-life.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for half-life determination.

Gamma-ray spectroscopy is a widely used, non-destructive technique for identifying and quantifying gamma-emitting radionuclides. By measuring the intensity of a characteristic gamma-ray peak over time, the decay rate and thus the half-life can be determined. HPGe detectors are preferred for this application due to their excellent energy resolution.

4.1.1. Experimental Setup

- **HPGe Detector:** A coaxial or well-type HPGe detector with high efficiency and good energy resolution. The detector is cooled with liquid nitrogen to reduce thermal noise.
- **Lead Shielding:** The detector is housed in a lead shield to minimize background radiation.
- **Electronics:** A standard nuclear instrumentation setup including a preamplifier, a spectroscopy amplifier, a high-voltage power supply, and a multi-channel analyzer (MCA).
- **Data Acquisition System:** A computer-based system for controlling the MCA and storing the spectral data.

4.1.2. Protocol

- **Source Preparation:**
 - Prepare a point source of ^{124}Sb . This can be done by evaporating a known quantity of a standardized ^{124}Sb solution onto a thin Mylar film and sealing it.[\[4\]](#)
 - Alternatively, a small amount of irradiated antimony metal can be encapsulated. The source should be sufficiently active to provide good counting statistics but not so active as to cause excessive dead time in the detector system.
- **System Calibration:**
 - **Energy Calibration:** Use standard calibration sources with well-known gamma-ray energies (e.g., ^{152}Eu , ^{137}Cs , ^{60}Co) to establish a relationship between channel number and gamma-ray energy.
 - **Efficiency Calibration:** Use the same standard sources to determine the detector's efficiency as a function of energy for the specific source-to-detector geometry that will be

used for the ^{124}Sb measurements.

- Data Acquisition:

- Place the ^{124}Sb source at a fixed and reproducible distance from the HPGe detector.
- Acquire a gamma-ray spectrum for a predetermined counting time. The counting time should be long enough to obtain a statistically significant number of counts in the full-energy peak of interest (e.g., the 602.7 keV or 1691.0 keV peak of ^{124}Sb).
- Record the start and end time of the acquisition, the live time, and the dead time.
- Repeat the measurement at regular intervals (e.g., daily or weekly) for a period of at least three to five half-lives of ^{124}Sb (i.e., 180 to 300 days).
- Periodically measure the background radiation under the same conditions but without the ^{124}Sb source.

- Data Analysis:

- For each spectrum, determine the net peak area of the chosen ^{124}Sb gamma-ray peak. This involves subtracting the background continuum under the peak.
- Correct the net peak area for dead time, radioactive decay during the counting interval, and pulse pile-up effects if necessary. The activity (A) at a given time (t) is proportional to the corrected count rate.
- Subtract the background count rate from the source count rate.
- Plot the natural logarithm of the corrected count rate ($\ln(A)$) versus the time of measurement.
- Perform a weighted linear least-squares fit to the data points. The slope of the resulting line is equal to the negative of the decay constant (λ).
- Calculate the half-life ($T_{1/2}$) using the formula: $T_{1/2} = \ln(2) / \lambda$.

- Perform a thorough uncertainty analysis, considering statistical uncertainties in the peak areas and systematic uncertainties from the calibration, timing, and dead-time corrections.

The $4\pi\beta\gamma$ coincidence method is a primary standardization technique that can provide very accurate activity measurements, which can then be used for half-life determination. It relies on the fact that ^{124}Sb emits a beta particle and one or more gamma rays in coincidence.

4.2.1. Experimental Setup

- 4π Proportional Counter or Scintillator: A detector that surrounds the source to detect beta particles with nearly 4π solid angle (i.e., in all directions).
- Gamma-Ray Detector: A NaI(Tl) or HPGe detector placed in close proximity to the 4π beta detector to detect the coincident gamma rays.
- Coincidence Electronics: A set of nuclear electronics modules including amplifiers, timing single-channel analyzers (TSCAs), and a time-to-amplitude converter (TAC) or a coincidence unit to identify events where a beta particle and a gamma ray are detected within a very short time window.

4.2.2. Protocol

- Source Preparation:
 - Prepare very thin, solid sources by depositing a small, known mass of a ^{124}Sb solution onto a thin, conductive film (e.g., gold-coated Mylar).^[4] The source should be thin enough to minimize self-absorption of the beta particles.
- System Setup and Calibration:
 - Place the source inside the 4π beta detector.
 - Position the gamma-ray detector close to the beta detector.
 - Set up the electronics to record the count rates in the beta channel ($N\beta$), the gamma channel ($N\gamma$), and the coincidence channel (N_c).
 - The resolving time of the coincidence circuit must be accurately determined.

- Data Acquisition:
 - For a given source, measure $N\beta$, N_y , and N_c .
 - The activity (A) of the source can be calculated using the formula: $A = (N\beta * N_y) / N_c$, after correcting for accidental coincidences and other effects.
 - To determine the half-life, prepare a set of sources from the same master solution and measure their activities at different points in time. Alternatively, a single source can be measured repeatedly over time.
- Data Analysis (Extrapolation Method):
 - The relationship between the beta-channel count rate and the overall counting efficiency can be used to extrapolate to 100% beta-detection efficiency, where the activity can be determined with high accuracy.
 - By measuring the activity of the ^{124}Sb source at various times, a decay curve can be constructed as described in the gamma-ray spectroscopy section.
 - The half-life is then determined from a linear fit to the logarithm of the activity versus time.

Calorimetry is a direct method for measuring the activity of a radionuclide by determining the heat produced by the absorption of its emitted radiation. For a known decay scheme, the heat output is directly proportional to the activity.

4.3.1. Experimental Setup

- Isothermal Calorimeter: A highly sensitive instrument designed to measure very small amounts of heat. It typically consists of a sample chamber and a reference chamber maintained at a constant temperature.
- Heat Flow Sensors: Thermopiles or other sensitive temperature sensors to measure the temperature difference, and thus the heat flow, between the sample and a heat sink.
- Calibration Heater: A small, precisely known electrical heater to calibrate the calorimeter's response.

4.3.2. Protocol

- Source Preparation:
 - Prepare a high-activity source of ^{124}Sb . The source material is placed in a sealed container that is then inserted into the calorimeter.
- System Calibration:
 - Calibrate the calorimeter by introducing a known amount of heat using the electrical heater and measuring the instrument's response. This establishes the relationship between the measured signal and the thermal power.
- Data Acquisition:
 - Place the ^{124}Sb source in the sample chamber of the calorimeter.
 - Allow the system to reach thermal equilibrium, which may take several hours.
 - Measure the heat output from the source. This is the thermal power (P).
 - The activity (A) is related to the power by the equation: $P = A * E_{\text{avg}}$, where E_{avg} is the average energy absorbed by the calorimeter per decay of ^{124}Sb . E_{avg} is calculated from the known decay scheme of ^{124}Sb .
 - Measure the power of the source at regular intervals over a period of several half-lives.
- Data Analysis:
 - Plot the natural logarithm of the measured power ($\ln(P)$) versus time.
 - The slope of a linear fit to this data gives the negative of the decay constant (λ).
 - Calculate the half-life from the decay constant using $T_{1/2} = \ln(2) / \lambda$.

Conclusion

The half-life of **Antimony-124** has been determined with high precision through various experimental techniques. Gamma-ray spectroscopy with HPGe detectors, $4\pi\beta\gamma$ coincidence counting, and isothermal calorimetry are all robust methods for this purpose, each with its own advantages and challenges. The consistency of the results obtained from these different methods provides confidence in the accepted half-life value of approximately 60.2 days. For researchers and professionals in fields utilizing ^{124}Sb , a thorough understanding of these experimental methodologies is essential for ensuring the accuracy and reliability of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview on Spectral Analysis Techniques for Gamma Ray Spectrometry , Nuclear Science, Science Publishing Group [sciencepublishinggroup.com]
- 2. hep.ucl.ac.uk [hep.ucl.ac.uk]
- 3. osti.gov [osti.gov]
- 4. Preparation of radioactive sources – Laboratoire National Henri Becquerel [lnhb.fr]
- 5. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nist.gov [nist.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Antimony-124 - isotopic data and properties [chemlin.org]
- 10. irpa.net [irpa.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Half-life Determination of Antimony-124]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086526#half-life-determination-of-antimony-124>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com